1-Bromo-1-(4-hydroxyphenyl)propan-2-one
Overview
Description
1-Bromo-1-(4-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H9BrO2. It is a brominated derivative of hydroxyphenylpropanone and is used in various chemical synthesis processes. This compound is known for its reactivity and versatility in organic synthesis, making it valuable in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1-(4-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(4-hydroxyphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1-(4-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products:
- Substitution reactions yield various substituted phenylpropanones.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions result in alcohols .
Scientific Research Applications
1-Bromo-1-(4-hydroxyphenyl)propan-2-one is utilized in multiple scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of dyes, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(4-hydroxyphenyl)propan-2-one involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. Molecular targets include enzymes and proteins, where the compound can act as an inhibitor or modulator .
Comparison with Similar Compounds
- 1-(4-Bromo-2-hydroxyphenyl)propan-1-one
- 2-Bromo-1-(4-hydroxyphenyl)propan-1-one
- 2,6-Dibromo-4-(1-(3-bromo-4-hydroxyphenyl)-1-methylethyl)phenol
Uniqueness: 1-Bromo-1-(4-hydroxyphenyl)propan-2-one is unique due to its specific bromination pattern and the presence of both a hydroxyl and a carbonyl group. This combination of functional groups allows for diverse reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-1-(4-hydroxyphenyl)propan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(11)9(10)7-2-4-8(12)5-3-7/h2-5,9,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJNPHVJGAZENF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697609 | |
Record name | 1-Bromo-1-(4-hydroxyphenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957828-58-9 | |
Record name | 1-Bromo-1-(4-hydroxyphenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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